1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenoxyethanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antibacterial properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and induce changes that lead to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways leading to their observed biological activities .
Pharmacokinetics
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways , which could potentially influence its pharmacokinetic properties.
Result of Action
Benzothiazole derivatives have been known to exhibit significant anti-tubercular activity .
Action Environment
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways , which could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and catalysts such as thionyl chloride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole and phenylamino moieties but differ in their overall structure.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine and benzothiazole rings but differ in their substituents.
Uniqueness
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit COX enzymes and potential antibacterial properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCCBMDQLOGOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.